6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane
Overview
Description
6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane, commonly referred to as Boc-OH-BXB, is a boron-containing organic compound that has been used extensively in scientific research due to its unique properties. Boc-OH-BXB is a versatile compound that has been used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used to study the mechanism of action of certain enzymes and proteins, as well as to study the biochemical and physiological effects of certain drugs.
Scientific Research Applications
BOC Protection of Amines
- Scientific Field : Organic Chemistry .
- Application Summary : “6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane” is used in the BOC protection of amines. This process is important in the synthesis of biologically active molecules .
- Methods of Application : The BOC protection of amines is achieved in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results or Outcomes : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Dual Protection of Amino Functions
- Scientific Field : Organic Chemistry .
- Application Summary : “6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane” is used in the dual protection of amino functions .
- Methods of Application : The dual protection of amino functions involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems .
- Results or Outcomes : The application of BOC 2 O / DMAP has paved the way for dual protection of amino functions .
Preparation of Antibacterial Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : “6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane” is used in the preparation of esters of 6-aminohexanoic acid as antibacterial agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
N-tert-butyloxycarbonylation of Amines
- Scientific Field : Organic Chemistry .
- Application Summary : “6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane” is used in the N-tert-butyloxycarbonylation of amines .
- Methods of Application : The N-tert-butyloxycarbonylation of amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O .
- Results or Outcomes : The Boc group is stable towards most nucleophiles and bases .
Preparation of Amides from N-Alloc-, N-Boc-, and N-Cbz-protected Amines
- Scientific Field : Organic Chemistry .
- Application Summary : “6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane” is used in the preparation of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .
- Methods of Application : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Efficient and Expeditious Chemoselective BOC Protection
- Scientific Field : Organic Chemistry .
- Application Summary : “6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane” is used in an efficient and expeditious chemoselective BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Methods of Application : This process is reported in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results or Outcomes : The process allows for almost quantitative BOC protection .
properties
IUPAC Name |
tert-butyl N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c1-12(2,3)18-11(15)14-9-5-4-8-7-17-13(16)10(8)6-9/h4-6,16H,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTYIDJNPFQYPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657331 | |
Record name | tert-Butyl (1-hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane | |
CAS RN |
850568-79-5 | |
Record name | 1,1-Dimethylethyl N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850568-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (1-hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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